molecular formula C7H11N3 B3325595 (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2165791-38-6

(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B3325595
CAS RN: 2165791-38-6
M. Wt: 137.18
InChI Key: PJJXRZRLBMRDMP-UHFFFAOYSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . Due to the presence of nitrogen, pyrazine and its derivatives exhibit a wide range of chemical properties, making them an intriguing topic for various scientific and industrial applications .

Scientific Research Applications

Pharmacological Properties of Pyrazine Derivatives

Pyrazine derivatives have been extensively studied for their diverse pharmacological effects. These compounds exhibit a variety of biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. Their versatility has made them a focal point of scientific research aimed at developing more effective and clinically relevant compounds. The structural diversity of pyrazine derivatives allows for the targeting of multiple biological pathways, presenting potential therapeutic applications in treating a wide range of diseases (Ferreira & Kaiser, 2012); (Doležal & Zítko, 2015).

Synthesis and Bioevaluation

The synthesis of novel pyrazine derivatives under various conditions has been a significant area of research. These efforts have led to the development of compounds with potential applications as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant agents. The methodologies employed in the synthesis, including microwave-assisted reactions and reactions under green chemistry conditions, highlight the evolving nature of research in this domain, aiming at efficiency and environmental friendliness (Sheetal et al., 2018).

Application in Energetic Materials

Pyrazine derivatives also find applications in the field of energetic materials. High-nitrogen azine energetic compounds have been explored for their potential in propellants, explosives, and gas generators. These compounds offer advantages such as improved burning rates, reduced sensitivity, enhanced detonation performance, and decreased combustion temperatures. The broad application prospects in energetic materials underscore the importance of pyrazine derivatives in developing advanced materials for military and aerospace applications (Yongjin & Shuhong, 2019).

Food Industry Applications

In the food industry, pyrazine derivatives contribute to the aroma and flavor of various products. Control strategies for the generation of pyrazines through the Maillard reaction have been explored to enhance desirable flavors or suppress unwanted by-products. The intricate balance between promoting and inhibiting the Maillard reaction underscores the role of pyrazine derivatives in food science and technology (Yu et al., 2021).

Biochemical Analysis

Biochemical Properties

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a potential inhibitor of the Hepatitis B Virus (HBV) core protein

Cellular Effects

The effects of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine on various types of cells and cellular processes are being studied. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on the effects of different dosages of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in animal models are ongoing. These studies aim to understand any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is involved in, including any enzymes or cofactors it interacts with, are currently being studied. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is transported and distributed within cells and tissues. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2091795-23-0
Record name 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 3
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 4
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 5
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 6
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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